6-Bromo-4-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Bromo-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
6-Bromo-4-methylpyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can also participate in further functionalization reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methylpyridine-3-sulfonamide
- 6-Bromo-4-methylpyridine-3-sulfonate ester
- 6-Bromo-4-methylpyridine-3-sulfonate thioester
Uniqueness
6-Bromo-4-methylpyridine-3-sulfonyl chloride is unique due to its combination of a bromine atom and a sulfonyl chloride group, which provides a versatile platform for various chemical transformations. Its reactivity and functional group compatibility make it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
6-bromo-4-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXFAILSCWGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592629-33-8 |
Source
|
Record name | 6-bromo-4-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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